(4-Bromo-phenyl)-cyclobutyl-acetic acid

Overview

Description

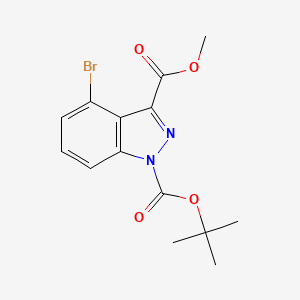

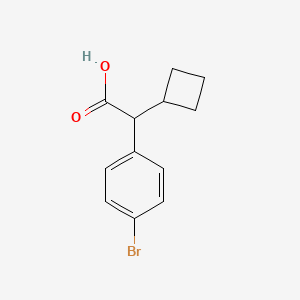

“(4-Bromo-phenyl)-cyclobutyl-acetic acid” is a chemical compound with the CAS Number: 1082453-52-8 . It has a molecular weight of 269.14 and its IUPAC name is (4-bromophenyl) (cyclobutyl)acetic acid . The compound is a white solid and is not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for “(4-Bromo-phenyl)-cyclobutyl-acetic acid” is 1S/C12H13BrO2/c13-10-6-4-9 (5-7-10)11 (12 (14)15)8-2-1-3-8/h4-8,11H,1-3H2, (H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“(4-Bromo-phenyl)-cyclobutyl-acetic acid” is a white solid . It has a molecular weight of 269.14 and its storage temperature is 0-5°C .Scientific Research Applications

Synthesis of Borinic Acid Derivatives

Borinic acids: and their derivatives are a subclass of organoboron compounds used in various chemical reactions. The compound can be utilized in the synthesis of diarylborinic acids and their four-coordinated analogs. These compounds are essential in cross-coupling reactions, catalysis, and medicinal chemistry .

Medicinal Chemistry Applications

In medicinal chemistry, boronic acids and their derivatives have shown promise in anticancer, antibacterial, and antiviral activities. The compound can be modified to enhance selectivity, physicochemical, and pharmacokinetic characteristics, potentially leading to the development of new drugs .

Suzuki–Miyaura Coupling

The compound can serve as a boron reagent in Suzuki–Miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild conditions and functional group tolerance, making it a valuable tool in organic synthesis .

Protoplast Conjugation in Plant Biology

In plant biology, protoplasts can conjugate aspartic acid with boronic acid derivatives to form specific compounds. This application is crucial for understanding plant metabolism and could be used to study the effects of various compounds on plant growth and development .

Catalysis of Amide Bond Formation

The compound can catalyze the formation of amide bonds from amines and carboxylic acids. This application is significant in green chemistry, as it avoids the need for preactivation of the carboxylic acid or the use of coupling reagents, making the process more environmentally friendly .

Extraction of Environmental Contaminants

In environmental science, the compound can be used as a standard in the extraction of nonylphenol polyethoxy carboxylates from sludge samples. This application is vital for monitoring and controlling environmental pollutants .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that brominated phenylacetic acid derivatives can interact with various biological targets, influencing cellular processes .

Mode of Action

Brominated compounds often act through electrophilic aromatic substitution, where the bromine atom is added to phenylacetic acid . This process can influence the compound’s interaction with its targets and induce changes in cellular processes .

Biochemical Pathways

It’s known that brominated compounds can influence various biochemical pathways, leading to downstream effects .

Result of Action

(4-Bromo-phenyl)-cyclobutyl-acetic acid has been reported to have a growth inhibitory effect, causing the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may have a role in regulating cell growth and development.

properties

IUPAC Name |

2-(4-bromophenyl)-2-cyclobutylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-10-6-4-9(5-7-10)11(12(14)15)8-2-1-3-8/h4-8,11H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZOCDPAOXVRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)